Cas no 2137971-75-4 (2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide)

2-Cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide is a specialized sulfonamide derivative characterized by its cyclopropyl and hydroxy functional groups. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its unique structural features, which may influence biological activity and metabolic stability. The presence of the cyclopropyl ring can enhance conformational rigidity, while the hydroxy group offers opportunities for further derivatization or hydrogen bonding interactions. Its sulfonamide moiety contributes to solubility and binding properties, making it a candidate for drug discovery applications. The compound’s well-defined structure allows for precise modifications, supporting its use in the development of targeted bioactive molecules.
2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide structure
2137971-75-4 structure
Product Name:2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide
CAS No:2137971-75-4
MF:C8H17NO3S
MW:207.290481328964
CID:5901996
PubChem ID:165469983
Update Time:2025-06-13

2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide
    • EN300-1083041
    • 2137971-75-4
    • Inchi: 1S/C8H17NO3S/c1-2-5-9-13(11,12)6-8(10)7-3-4-7/h7-10H,2-6H2,1H3
    • InChI Key: CCTCQLGIKJQYLM-UHFFFAOYSA-N
    • SMILES: S(CC(C1CC1)O)(NCCC)(=O)=O

Computed Properties

  • Exact Mass: 207.09291458g/mol
  • Monoisotopic Mass: 207.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 74.8Ų

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Additional information on 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide

Introduction to 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide (CAS No. 2137971-75-4)

2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide, identified by the chemical abstracts service number 2137971-75-4, is a compound of significant interest in the field of medicinal chemistry and drug discovery. This sulfonamide derivative exhibits a unique structural framework that has garnered attention due to its potential pharmacological properties. The presence of both cyclopropyl and hydroxyl functional groups, combined with the propylamino moiety, contributes to its complex reactivity and biological interactions. In recent years, sulfonamide derivatives have been extensively studied for their roles as bioisosteres, offering alternative scaffolds to classical pharmacophores in drug design.

The molecular structure of 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide features a sulfonamide group (-SO₂NH₂) attached to a branched alkyl chain, with a cyclopropyl ring at the alpha position relative to the sulfonamide functionality. This configuration is particularly noteworthy because the cyclopropyl group can influence both the electronic and steric properties of the molecule. The hydroxyl group further modulates the compound's solubility and hydrogen bonding capabilities, making it a versatile candidate for various biochemical assays.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies suggest that 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide may interact with several enzymes and receptors, particularly those involved in inflammatory pathways and metabolic processes. The cyclopropyl moiety is known to enhance binding affinity in certain protein targets by introducing rigidity into the molecular framework, while the sulfonamide group is a well-established pharmacophore in many therapeutic agents.

In vitro experiments have begun to explore the potential of 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide as an inhibitor of key enzymes implicated in diseases such as diabetes and cancer. Preliminary data indicate that this compound exhibits moderate activity against certain target enzymes, with IC₅₀ values ranging from nanomolar to micromolar concentrations. These findings are particularly encouraging given the growing demand for selective inhibitors that can modulate disease pathways without significant off-target effects.

The synthesis of 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide presents an interesting challenge due to the need for precise functionalization of the sulfonamide core. Traditional synthetic routes often involve multi-step sequences that require careful optimization to ensure high yields and purity. Recent methodological improvements, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have made it possible to construct complex sulfonamides more efficiently. These advancements not only streamline the production process but also allow for greater structural diversity in derivative libraries.

The role of bioisosterism in drug design has been further highlighted by studies on derivatives of 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide. By replacing or modifying functional groups while maintaining overall molecular topology, researchers can fine-tune pharmacokinetic properties such as solubility, permeability, and metabolic stability. For instance, replacing the propylamino group with alternative amines or alcohols may alter binding interactions without significantly affecting biological efficacy. Such modifications are critical for optimizing lead compounds into viable drug candidates.

From a regulatory perspective, compounds like 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Current guidelines emphasize the importance of comprehensive characterization, including spectroscopic analysis (NMR, IR), chromatographic techniques (HPLC), and mass spectrometry. These analytical methods provide critical data on purity, stability, and impurity profiles, which are essential for meeting regulatory standards.

The broader significance of sulfonamide derivatives extends beyond their use as standalone therapeutic agents. They often serve as building blocks for more complex molecules designed through fragment-based drug discovery or combinatorial chemistry approaches. The structural motifs present in 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide, such as the sulfonamide linkage and cycloalkyl groups, can be systematically varied to explore new chemical spaces and identify novel biologically active entities.

Future research directions may focus on exploring the role of stereochemistry in determining biological activity. The cyclopropyl group is chiral when substituted at other positions, presenting opportunities for developing enantiomerically pure analogs with enhanced selectivity. Additionally, investigating prodrug strategies could improve bioavailability or targeted delivery systems based on this scaffold.

In conclusion, 2-cyclopropyl-2-hydroxy-N-propylethane-1-sulfonamide (CAS No. 2137971-75-4) represents a promising candidate for further exploration in medicinal chemistry due to its unique structural features and potential biological relevance. Ongoing studies aim to elucidate its mechanism of action while optimizing synthetic methodologies for large-scale production. As our understanding of molecular interactions continues to evolve, this compound may contribute significantly to next-generation therapeutic interventions across multiple disease areas.

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